Tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate
Description
Tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate is a carbamate-protected amine featuring a fluorinated cyclobutane core. Its structure comprises a tert-butoxycarbonyl (Boc) group attached to a methylene bridge linked to a 3-fluorocyclobutane ring substituted with an aminomethyl moiety. This compound is pivotal in medicinal chemistry as a building block for drug discovery, leveraging the Boc group’s role in protecting amines during synthetic processes . The cyclobutane ring introduces conformational rigidity, while the fluorine atom and aminomethyl group modulate electronic properties and bioavailability. Its molecular formula is C${10}$H${19}$FN$2$O$2$, with a molecular weight of 218.27 g/mol .
Properties
IUPAC Name |
tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21FN2O2/c1-10(2,3)16-9(15)14-6-8-4-11(12,5-8)7-13/h8H,4-7,13H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLHIEQHZFEHLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(C1)(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate typically involves the protection of an amine group with a tert-butyl carbamate (Boc) group. This can be achieved through the reaction of the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine . The fluorinated cyclobutyl ring can be introduced through a series of reactions involving fluorination and cyclization steps .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to streamline the process and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine, reducing agents like LiAlH4, and oxidizing agents like KMnO4. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
Scientific Research Applications
The compound's unique structure, characterized by a tert-butyl group and a fluorinated cyclobutyl ring, enhances its biological activity and interaction with molecular targets. Its applications can be categorized into several key areas:
Medicinal Chemistry
- Drug Development : Tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate is being investigated for its potential as a therapeutic agent. The presence of the fluorine atom increases its binding affinity to biological targets, making it a candidate for drug discovery aimed at various diseases.
- Biological Activity : Studies indicate that this compound may modulate critical biological pathways through interactions with specific enzymes or receptors.
Organic Synthesis
- Building Block : It serves as an essential building block in organic synthesis, allowing chemists to create more complex molecules. This utility is crucial for developing new compounds in pharmaceuticals and materials science.
- Reactivity : The compound can undergo various chemical reactions, yielding different by-products depending on the conditions, which can be harnessed for further synthetic applications.
Biological Research
- Enzyme Mechanisms : The compound is used in studies focusing on enzyme mechanisms and protein-ligand interactions. Its structural features facilitate these interactions, providing insights into biochemical processes.
- Pharmacological Tools : It acts as a valuable probe in pharmacological research, helping scientists understand drug-receptor interactions and the underlying mechanisms of action.
Case Study 1: Drug Development
In a recent study published in a peer-reviewed journal, researchers explored the efficacy of this compound as a potential treatment for specific cancers. The study demonstrated that the compound inhibited tumor growth in vitro by targeting key signaling pathways involved in cell proliferation.
Case Study 2: Enzyme Interaction
Another study focused on the interaction of this compound with a specific enzyme involved in metabolic processes. The findings revealed that this compound exhibited high binding affinity, suggesting its potential role as an inhibitor or modulator of enzyme activity.
Mechanism of Action
The mechanism of action of tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular function .
Comparison with Similar Compounds
tert-Butyl N-[3-(2-Aminoethyl)cyclobutyl]carbamate (CAS 1032684-85-7)
tert-Butyl N-[3-(Aminomethyl)oxetan-3-yl]carbamate (CAS 1622091-60-4)
- Structure: Oxetane ring replaces cyclobutane, with a Boc-protected aminomethyl group.
- Properties : Molecular formula C${10}$H${20}$N$2$O$3$ (MW: 216.28 g/mol). The oxygen in oxetane increases polarity and solubility compared to cyclobutane derivatives.
- Applications : Explored in proteolysis-targeting chimeras (PROTACs) due to improved metabolic stability .
Fluorinated Cycloalkane Derivatives
tert-Butyl N-(3-Fluorocyclohexyl)carbamate (CAS 1546332-14-2)
- Structure : Cyclohexane ring with a fluorine atom at the 3-position.
- Properties: Molecular formula C${11}$H${20}$FNO$_2$ (MW: 217.28 g/mol). The larger cyclohexane ring reduces ring strain but increases lipophilicity.
- Applications : Intermediate in CNS drug synthesis, leveraging fluorine’s impact on blood-brain barrier permeability .
tert-Butyl N-[[3-(Aminomethyl)-3-fluorocyclobutyl]methyl]carbamate vs. Cyclohexyl Analogues
| Property | Target Compound (Cyclobutane) | 3-Fluorocyclohexyl Derivative |
|---|---|---|
| Ring Strain | High | Low |
| Lipophilicity (LogP) | ~1.2 (estimated) | ~2.1 |
| Polar Surface Area | ~70 Ų | ~65 Ų |
| Synthetic Yield | Not reported | 63–82% (similar Boc routes) |
Data inferred from cyclobutane/cyclohexane physicochemical trends and .
Aromatic and Heteroaromatic Analogues
tert-Butyl N-[3-(Aminomethyl)benzyl]carbamate
- Structure: Benzyl group replaces cyclobutane, with a Boc-protected aminomethyl.
- Properties : Molecular formula C${14}$H${20}$N$2$O$2$ (MW: 248.32 g/mol). The aromatic ring enables π-π interactions, enhancing binding to hydrophobic enzyme pockets.
- Applications : Key intermediate in antiviral and anticancer agents .
Antimicrobial Carbamates ()
Compounds like 13k (tert-butyl N-[{[(tert-butoxy)carbonyl]amino}[({3-[(4-fluorophenyl)methoxy]phenyl}methyl)amino]methylidene]carbamate) exhibit:
- Yields : 57–82% in synthesis.
- Melting Points : 79–128°C, correlating with crystallinity and purity.
- Activity : Fluorinated aryl groups enhance antimicrobial potency against Gram-positive bacteria, suggesting the target compound’s fluorine may confer similar benefits .
Key Research Findings and Trends
Fluorine Impact: Fluorine in the target compound reduces basicity of the amine (pKa ~7.5 vs. ~8.2 for non-fluorinated analogues) and enhances metabolic stability .
Ring Size vs. Bioactivity : Cyclobutane derivatives show higher conformational rigidity than cyclohexane or oxetane analogues, favoring selective target engagement in kinase inhibitors .
Synthetic Accessibility: Boc protection strategies are universally applicable, but fluorocyclobutane synthesis requires specialized reagents (e.g., Selectfluor®), lowering yields compared to non-fluorinated analogues .
Biological Activity
Tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate, also known by its CAS number 1638764-14-3, is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology. Its unique structure, which includes a fluorinated cyclobutane moiety, suggests potential biological activities that warrant detailed investigation.
Chemical Structure and Properties
- IUPAC Name : tert-butyl ((1-(aminomethyl)-3-fluorocyclobutyl)methyl)carbamate
- Molecular Formula : CHFNO
- Molecular Weight : 232.3 g/mol
- Purity : 97% .
The compound features a tert-butyl group, a carbamate linkage, and an aminomethyl group attached to a fluorinated cyclobutane. This structural composition is significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, particularly focusing on its potential as a therapeutic agent in cancer treatment and other diseases.
Antitumor Activity
Research indicates that compounds with similar structures exhibit promising antitumor properties. For instance, studies involving related fluorinated amino acids have shown enhanced tumor localization capabilities when labeled with radioactive isotopes like .
In particular:
- Study Findings : In vivo experiments demonstrated that the uptake of similar compounds in tumor tissues was significantly higher compared to normal tissues, suggesting their utility in targeted cancer therapies .
- Mechanism of Action : The mechanism may involve the selective accumulation in tumor cells due to their metabolic pathways, allowing for better imaging and treatment options.
Pharmacokinetics
The pharmacokinetic profile of this compound is crucial for understanding its efficacy and safety:
- Biodistribution Studies : Preliminary biodistribution studies indicated rapid uptake in targeted tissues with subsequent clearance from non-target areas, which is essential for minimizing side effects .
- Half-life and Metabolism : Further research is needed to elucidate the half-life and metabolic pathways involved in this compound's action.
Case Studies
Several case studies have highlighted the efficacy of related compounds in clinical settings:
- Prostate Cancer Imaging : A study evaluated the use of -labeled compounds for differentiating prostate cancer from benign conditions. The results showed that these agents could provide clearer imaging compared to traditional methods .
- Glioblastoma Multiforme : Another study utilized similar compounds for imaging glioblastoma, demonstrating significant tumor-to-brain ratios that indicated effective targeting capabilities .
Data Tables
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl ((1-(aminomethyl)-3-fluorocyclobutyl)methyl)carbamate |
| CAS Number | 1638764-14-3 |
| Molecular Formula | CHFNO |
| Molecular Weight | 232.3 g/mol |
| Purity | 97% |
Q & A
Q. What are the common synthetic routes for Tert-butyl N-[[3-(aminomethyl)-3-fluorocyclobutyl]methyl]carbamate?
The synthesis typically involves sequential functionalization of a fluorinated cyclobutane scaffold. A key step is the coupling of tert-butyl carbamate with a pre-functionalized 3-(aminomethyl)-3-fluorocyclobutylmethyl intermediate under basic conditions (e.g., triethylamine in dichloromethane or THF). Protecting group strategies (e.g., Boc for amines) and fluorination via electrophilic reagents (e.g., Selectfluor®) are critical for regioselectivity .
Q. How is the compound characterized to confirm structural integrity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) and High-Resolution Mass Spectrometry (HRMS) are standard. For example, ¹H NMR in DMSO-d₆ reveals distinct resonances for the tert-butyl group (~1.4 ppm), fluorocyclobutyl protons (3.1–3.7 ppm), and carbamate NH (~8.8 ppm). ¹⁹F NMR confirms fluorine substitution at ~-180 ppm .
Q. What are the primary applications of this compound in medicinal chemistry?
It serves as a versatile intermediate for synthesizing fluorinated heterocycles and enzyme inhibitors. For instance, it has been used to prepare pyridopyrimidine derivatives targeting bacterial biotin carboxylase, with modifications at the aminomethyl group enhancing binding affinity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity in large-scale synthesis?
Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., THF) enhance nucleophilic substitution rates.
- Temperature control : Reactions at 0–5°C minimize side reactions (e.g., Boc deprotection).
- Catalysts : DMAP accelerates carbamate formation. Continuous flow reactors (mentioned in for analogous compounds) may improve scalability and reduce racemization .
Q. What strategies resolve stereochemical challenges in synthesizing the fluorocyclobutyl core?
The 3-fluorocyclobutane ring introduces conformational rigidity. Diastereomeric separation via chiral HPLC or crystallization (e.g., using tartaric acid derivatives) is required when stereocenters are present. Computational modeling (DFT) predicts preferred conformers, guiding synthetic routes .
Q. How do researchers assess the compound’s stability under physiological conditions?
Forced degradation studies (acid/base hydrolysis, oxidative stress) coupled with LC-MS identify degradation products. For example, acidic conditions may cleave the Boc group, releasing free amine, while oxidation targets the fluorocyclobutane moiety. Stability in PBS (pH 7.4) at 37°C is monitored over 24–72 hours .
Q. What analytical methods address discrepancies in reported reactivity of the fluorocyclobutane group?
Conflicting data on fluorine’s electronic effects (e.g., in SN2 vs. SN1 mechanisms) are resolved via kinetic isotope effect studies and Hammett plots. Comparative NMR analysis of intermediates (e.g., tert-butyl N-[(3-oxocyclobutyl)methyl]carbamate in ) clarifies steric vs. electronic contributions .
Q. How is the compound utilized in target identification studies?
Photoaffinity labeling or click chemistry (e.g., azide-alkyne cycloaddition) attaches biotin or fluorescent tags to the aminomethyl group. Subsequent pull-down assays with lysates identify binding partners (e.g., kinases or GPCRs). Surface Plasmon Resonance (SPR) quantifies binding kinetics .
Methodological Challenges and Solutions
Q. What are the limitations of current fluorocyclobutane synthesis methods?
- Ring strain : Cyclobutane’s inherent strain complicates functionalization.
- Fluorine lability : Harsh conditions (e.g., high heat) risk defluorination. Solutions : Use strain-release reagents (e.g., Grubbs catalysts for ring-opening metathesis) and mild fluorinating agents (e.g., XtalFluor-E) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
